3-Fluoro-1-prolylpiperidine

Descripción

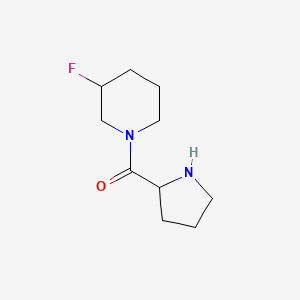

Structure

3D Structure

Propiedades

IUPAC Name |

(3-fluoropiperidin-1-yl)-pyrrolidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN2O/c11-8-3-2-6-13(7-8)10(14)9-4-1-5-12-9/h8-9,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVZXJADCICNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC(C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Derivatization of 3 Fluoro 1 Prolylpiperidine

Reactivity at the Piperidine (B6355638) Nitrogen

The nitrogen atom of the piperidine ring is a nucleophilic center and readily participates in various reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds.

The secondary amine of the piperidine moiety can be easily functionalized through N-alkylation and N-acylation reactions. researchgate.netnih.gov N-alkylation can be achieved using a variety of alkyl halides or other alkylating agents, often in the presence of a base to neutralize the resulting acid. researchgate.net Similarly, N-acylation can be carried out using acyl chlorides, anhydrides, or carboxylic acids with a suitable coupling agent. mdpi.comresearchgate.net These reactions are generally high-yielding and allow for the introduction of a wide range of functional groups.

Table 2: Examples of N-Alkylation and N-Acylation Reactions

| Reagent | Base | Solvent | Product |

|---|---|---|---|

| Methyl iodide | K2CO3 | Acetonitrile | 1-(3-Fluoro-1-prolyl)-4-methylpiperidine |

| Benzyl bromide | Et3N | Dichloromethane (B109758) | 1-(3-Fluoro-1-prolyl)-4-benzylpiperidine |

| Acetyl chloride | Pyridine (B92270) | Dichloromethane | 1-Acetyl-4-(3-fluoro-L-prolyl)piperazine |

Further reaction of the N-alkylated piperidine derivatives with an excess of an alkylating agent can lead to the formation of quaternary ammonium (B1175870) salts. researchgate.netnih.gov These salts are characterized by a positively charged nitrogen atom and are often used as phase-transfer catalysts or ionic liquids. mdpi.com The properties of the resulting quaternary ammonium salt, such as its solubility and thermal stability, can be tuned by varying the counter-ion and the alkyl substituents on the nitrogen atom.

Table 3: Formation of Quaternary Ammonium Salts

| N-Alkylated Precursor | Alkylating Agent | Solvent | Quaternary Ammonium Salt |

|---|---|---|---|

| 1-(3-Fluoro-1-prolyl)-4-methylpiperidine | Methyl iodide | Acetone | 1-(3-Fluoro-1-prolyl)-1,4-dimethylpiperidinium iodide |

Functionalization of the Proline Moiety

The proline ring offers opportunities for modification, although these transformations can be more complex due to the cyclic nature and the presence of the fluorine atom.

The proline residue, being a cyclic secondary amino acid, has a conformationally restricted structure. wikipedia.orgresearchgate.net Modifications to the proline side-chain in 3-Fluoro-1-prolylpiperidine would likely involve reactions at the carbon atoms of the pyrrolidine (B122466) ring. While the fluorine atom at the 3-position is a key feature, other positions on the ring could potentially be functionalized. For example, oxidation at the 5-position could introduce a carbonyl group, leading to a pyroglutamic acid derivative. Furthermore, radical-based reactions could be employed to introduce other substituents onto the proline ring, though regioselectivity might be a challenge.

Advanced synthetic strategies, such as those involving metallation and subsequent reaction with electrophiles, could also be envisioned for the selective functionalization of the proline ring, though these would need to be carefully optimized to avoid side reactions.

Table 4: Potential Proline Moiety Modifications

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Oxidation | RuO4 | 1-(3-Fluoro-5-oxo-L-prolyl)piperidine |

| Radical Halogenation | NBS, light | 1-(4-Bromo-3-fluoro-L-prolyl)piperidine |

Peptide Bond Formation and Elongation via Solid-Phase Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on a solid support. du.ac.inluxembourg-bio.com The most prevalent method, Fmoc/tBu strategy, involves the sequential addition of N-terminally protected amino acids to a growing peptide chain anchored to an insoluble resin. nih.gov A molecule like this compound, which is structurally a proline residue acylated with a 3-fluoropiperidine (B1141850) moiety, can be conceptualized as a dipeptide-like building block. To incorporate this unit and elongate the peptide chain from its proline-N-terminus, it would first need to be protected with a base-labile group, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group.

The general cycle of SPPS involves several key steps. wpmucdn.com Initially, the resin is swollen in a suitable solvent like N,N-Dimethylformamide (DMF) to ensure accessibility of the reactive sites. du.ac.in The cycle begins with the deprotection of the N-terminal Fmoc group on the resin-bound peptide, typically using a solution of 20% piperidine in DMF. wpmucdn.com This step liberates a free amine, which is then ready to couple with the next activated amino acid. peptide.com

The carboxylic acid of the incoming Fmoc-protected amino acid (or in this case, a more complex fragment derived from this compound) is activated using coupling reagents. luxembourg-bio.com Common activators include carbodiimides like diisopropylcarbodiimide (DIC) or aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which facilitate the formation of the amide (peptide) bond. wpmucdn.com Excess reagents are subsequently removed by simple filtration and washing of the resin. masterorganicchemistry.com This coupling-deprotection cycle is repeated until the desired peptide sequence is assembled. wpmucdn.com Finally, the completed peptide is cleaved from the resin support, and acid-labile side-chain protecting groups are simultaneously removed, often using a strong acid cocktail containing trifluoroacetic acid (TFA). nih.govwpmucdn.com

The incorporation of a fluorinated proline-piperidine structure would introduce unique conformational constraints and electronic properties into the resulting peptide, potentially influencing its structure, stability, and biological activity.

Table 1: Standard Cycle in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

| Step | Procedure | Reagents & Solvents | Purpose |

| 1. Swelling | The solid support resin is swollen to allow reagent access. | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Prepares the resin for reaction by exposing reactive sites. du.ac.in |

| 2. Deprotection | The N-terminal Fmoc protecting group is removed. | 20-40% Piperidine in DMF | Exposes the free amine for the next coupling reaction. wpmucdn.com |

| 3. Washing | Excess deprotection reagent and byproducts are removed. | DMF, Isopropanol | Purifies the resin-bound peptide for the next step. du.ac.in |

| 4. Coupling | The carboxylic acid of the incoming Fmoc-amino acid is activated and coupled to the free amine. | Fmoc-amino acid, Coupling Reagent (e.g., DIC/Oxyma, HATU), Base (e.g., DIPEA), DMF | Forms the new peptide bond, elongating the chain. luxembourg-bio.com |

| 5. Washing | Excess reagents and byproducts are removed. | DMF, DCM | Purifies the elongated peptide-resin for the next cycle. masterorganicchemistry.com |

| 6. Repeat | Steps 2 through 5 are repeated for each amino acid in the sequence. | N/A | Assembles the full-length peptide chain. |

| 7. Cleavage | The final peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, water) | Releases the final, unprotected peptide into solution. wpmucdn.com |

**3.4. Formation of Complex Molecular Architectures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity from simple precursors. nih.govmdpi.com Key examples of MCRs include the Ugi, Passerini, Mannich, and Biginelli reactions. nih.govresearchgate.net

The structural components of this compound, namely the proline and 3-fluoropiperidine fragments, are valuable building blocks for MCRs. Secondary amines are frequently used as one of the core components in many named MCRs. For instance, 3-fluoropiperidine could serve as the amine component in an Ugi four-component reaction (Ugi-4CR). In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. researchgate.net The use of 3-fluoropiperidine would directly install a fluorinated, heterocyclic moiety into the final product, a desirable feature in medicinal chemistry.

Similarly, 3-fluoropiperidine can participate in the Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde, and an amine, to form a β-amino carbonyl compound known as a Mannich base. nih.gov The fluorine atom would act as a subtle electronic modifier, potentially influencing reaction rates and the properties of the resulting complex molecule. The ability to employ building blocks like 3-fluoropiperidine in MCRs provides a powerful and direct route to novel and diverse chemical scaffolds. mdpi.com

Table 2: Potential Multicomponent Reactions (MCRs) Utilizing a 3-Fluoropiperidine Moiety

| Multicomponent Reaction | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Typical Product Scaffold |

| Ugi Reaction | Aldehyde/Ketone | 3-Fluoropiperidine | Carboxylic Acid | Isocyanide | α-Acylamino carboxamide researchgate.net |

| Mannich Reaction | Aldehyde | 3-Fluoropiperidine | Active Hydrogen Compound | - | β-Amino carbonyl compound nih.gov |

| Strecker Synthesis | Aldehyde/Ketone | 3-Fluoropiperidine | Cyanide Source | - | α-Aminonitrile nih.gov |

| Petasis Reaction | Aldehyde | 3-Fluoropiperidine | Vinyl- or Aryl-boronic acid | - | Allylic amine |

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. Among these, the 1,3-dipolar cycloaddition is particularly effective for synthesizing five-membered rings. wikipedia.orgrsc.org This reaction involves the combination of a 1,3-dipole with a "dipolarophile," typically an alkene or alkyne. wikipedia.org

The proline scaffold, which is a core component of this compound, is a well-established precursor for generating a specific class of 1,3-dipoles known as azomethine ylides. beilstein-journals.orgresearchgate.net These ylides can be formed in situ through the thermal decarboxylative condensation of proline (or its derivatives) with aldehydes or ketones. nih.gov The resulting azomethine ylide can then be trapped by a dipolarophile in a [3+2] cycloaddition to yield complex N-fused pyrrolidine-containing heterocycles, such as spirooxindoles. researchgate.netnih.gov

In the context of this compound, the proline moiety could be leveraged to generate a corresponding azomethine ylide. The presence of the electron-withdrawing fluorine atom on the adjacent piperidine ring could influence the stability and reactivity of the 1,3-dipole. researchgate.net This electronic perturbation might affect the regioselectivity and stereoselectivity of the cycloaddition reaction. The reaction of such a fluorinated ylide with various dipolarophiles, such as maleimides, acrylates, or alkynes, would provide a direct pathway to novel, fluorinated, and sterically complex polycyclic alkaloids. nih.govnih.gov This strategy highlights a sophisticated method for building intricate molecular architectures from a modified peptide-like fragment.

Table 3: Examples of Dipolarophiles for [3+2] Cycloaddition with Proline-Derived Azomethine Ylides

| Dipolarophile Class | Specific Example | Resulting Heterocyclic Core |

| N-Substituted Maleimides | N-Phenylmaleimide | Pyrrolizidine-dione system nih.gov |

| Acrylates | Methyl acrylate | Pyrrolizidine carboxylate |

| Chalcones | (E)-1,3-Diphenyl-2-propen-1-one | Substituted pyrrolizidine |

| Alkynes | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Dihydropyrrole system |

| Nitroalkenes | β-Nitrostyrene | Nitro-substituted pyrrolizidine |

| Isatins (via Knoevenagel condensates) | Methylene indolinones | Spirooxindole-pyrrolizidine nih.gov |

Stereochemical Control and Conformational Analysis

Diastereoselective and Enantioselective Transformations

The synthesis of fluorinated piperidines and prolines with high levels of stereochemical control is a significant challenge that has been addressed through various asymmetric methodologies. Creating the 3-fluoro-1-prolylpiperidine structure requires precise control over the stereocenters on both heterocyclic rings.

Diastereoselective approaches often involve the hydrogenation of fluorinated pyridine (B92270) precursors. For instance, a rhodium-catalyzed dearomatization-hydrogenation sequence has been employed to produce a variety of substituted, all-cis-(multi)fluorinated piperidines with high diastereoselectivity. researchgate.net Other methods for achieving diastereoselectivity in the synthesis of 3-fluoro-2-substituted piperidines have also been developed. semanticscholar.org

Enantioselective synthesis can be achieved through methods like asymmetric hydrogenation or enzymatic reactions. Researchers at Merck developed two distinct and successful approaches for a syn-3-fluoro-4-aminopiperidine intermediate: asymmetric hydrogenation of a fluoroenamide and a dynamic asymmetric transamination of a fluoroketone using an enzyme. scientificupdate.com Both strategies circumvent the need for direct, and often difficult, stereoselective fluorination. Furthermore, intramolecular cycloadditions of azomethine ylides have been used to create polycyclic fluorinated proline derivatives with excellent diastereoselectivity, generating four stereocenters in a single step. rsc.org

Chiral Pool Synthesis Strategies

The chiral pool, which consists of abundant and inexpensive enantiopure natural products like amino acids and sugars, provides a powerful alternative for asymmetric synthesis. wikipedia.orgmdpi.com Proline and piperidine (B6355638) alkaloids can be synthesized starting from readily available chiral precursors, ensuring that the desired stereochemistry is carried through the synthetic sequence.

For example, L-serine, a common amino acid from the chiral pool, has been used as a starting material for the synthesis of polyhydroxylated piperidines. researchgate.net Similarly, (S)-proline itself is a frequent starting point for creating more complex derivatives through processes that preserve the original stereocenter, a concept known as self-regeneration of chirality. youtube.com In one instance, the biomimetic aldol (B89426) reaction of a proline pentaketide (B10854585) amide was used in the total synthesis of (-)-penibruguieramine A, using proline as the sole source of chirality. researchgate.net This approach leverages the inherent chirality of natural molecules to build complex, stereochemically defined targets. mdpi.com

Conformational Dynamics and Preferred Orientations

The introduction of fluorine significantly impacts the conformational landscape of both the piperidine and proline moieties in this compound. The strong electronegativity and small size of the fluorine atom lead to potent stereoelectronic effects that dictate ring conformation and the rotational dynamics of the exocyclic prolyl group.

In the piperidine ring, the orientation of the fluorine atom is governed by a combination of electrostatic interactions, hyperconjugation, and steric factors. researchgate.netnih.gov When the piperidine nitrogen is protonated, a strong preference for the fluorine atom to occupy an axial position is observed. This "axial-F preference" is attributed to a stabilizing charge-dipole interaction (C-F···H-N+) and hyperconjugative effects, often referred to as the fluorine gauche effect. scientificupdate.comd-nb.info Computational and experimental data for 3-fluoropiperidine (B1141850) hydrochloride salts confirm this strong axial preference. scientificupdate.com

The table below summarizes the calculated free enthalpy differences (ΔG) between the equatorial and axial conformers for 3-fluoropiperidine derivatives, highlighting the preference for the axial conformation in solution. researchgate.net

| Compound | Solvent | ΔG (kcal/mol) (Solvent) | ΔG (kcal/mol) (Gas Phase) | Preferred Conformer |

| 1A (TFA-protected) | Chloroform | +3.3 | +0.8 | Axial |

| 1B (HCl salt) | Water | +12.6 | +8.7 | Axial |

| 1C (NH-analogue) | Water | +5.1 | +2.2 | Axial |

Data sourced from computational analysis (M06-2X/def2-QZVPP). A positive ΔG indicates the axial conformer is more stable.

In the proline ring, fluorine substitution at the C4 (Cγ) position strongly influences the ring's pucker, which exists in two primary conformations: Cγ-exo and Cγ-endo. The gauche effect between the C-F bond and the ring nitrogen stabilizes specific puckers depending on the stereochemistry. (4R)-fluoroproline ((4R)-FPro) preferentially adopts the Cγ-exo pucker, while (4S)-fluoroproline ((4S)-FPro) favors the Cγ-endo pucker. nih.govnih.gov This conformational bias is crucial as it directly impacts the subsequent cis/trans isomerism of the amide bond.

The peptide bond preceding a proline residue (the prolyl amide bond) is unique in its ability to readily populate both cis and trans conformations. nih.gov The energy barrier for isomerization between these states is high enough to be slow on the NMR timescale, but low enough to be biologically relevant. nih.govnih.gov Fluorination of the proline ring provides a powerful tool to modulate the equilibrium and kinetics of this isomerization. pnas.org

The stereoelectronic effects of the fluorine atom alter the relative stability of the cis and trans isomers. For instance, incorporating (4R)-FPro, which favors the Cγ-exo pucker, further stabilizes the already preferred trans amide bond. Conversely, (4S)-FPro, which adopts a Cγ-endo pucker, increases the population of the cis isomer relative to unsubstituted proline. nih.gov Fluorination also accelerates the rate of isomerization by reducing the double-bond character of the C-N bond through an inductive effect. nih.gov

The table below shows the effect of fluorine substitution on the trans:cis ratio of the prolyl amide bond in model peptides.

| Proline Derivative | Predominant Ring Pucker | trans:cis Ratio | Reference |

| Proline (Pro) | Mixed | ~4:1 | nih.gov |

| (4R)-Fluoroproline | Cγ-exo | ~9:1 | nih.gov |

| (4S)-Fluoroproline | Cγ-endo | ~1.5:1 | nih.gov |

| (3S)-Fluoroproline | - | ~4.5:1 | acs.org |

| (3R)-Fluoroproline | Cγ-exo | ~24:1 | acs.org |

Memory of Chirality in Rearrangement Reactions

Memory of chirality (MOC) is a phenomenon where stereochemical information from a chiral starting material is retained in the product, even when the reaction proceeds through a transient, achiral intermediate where the original stereocenter is destroyed. nih.govprinceton.eduscripps.edu This process relies on the formation of a conformationally locked or axially chiral intermediate that reacts faster than it racemizes.

This strategy has been successfully applied to the asymmetric synthesis of piperidines. For example, the intramolecular SN2' cyclization of α-amino ester enolates has been used to generate piperidine derivatives with excellent enantioselectivity via a memory of chirality mechanism. nih.govresearchgate.net The enolate intermediate, while technically achiral at the carbon center, maintains a chiral conformation dictated by the original stereocenter, guiding the subsequent cyclization. This concept has also been extended to the synthesis of proline derivatives, such as in the synthesis of 4-hydroxy-α-methylprolines. acs.org These reactions demonstrate that a single, remote stereocenter can effectively control the formation of new stereocenters, providing a powerful tool for complex molecule synthesis. researchgate.netnih.gov

Applications As a Chiral Building Block in Advanced Organic Synthesis

Construction of Fluorinated Peptide Mimetics and Constrained Peptides

The incorporation of fluorinated amino acid surrogates into peptides is a powerful strategy for modulating their structure and function. The unique properties of fluorine can enforce specific conformations and enhance metabolic stability. nih.govrsc.org

The strategic placement of fluorine is a key tactic in the design of conformationally restricted bioisosteres, which are molecular mimics of biologically active molecules. nih.gov In the context of a piperidine (B6355638) ring, which can be considered an analogue of the proline ring found in peptides, a fluorine atom at the 3-position can exert a powerful stereoelectronic influence. This effect, often a gauche effect, restricts the puckering of the piperidine ring, thereby limiting the number of accessible low-energy conformations.

This conformational locking is crucial for designing peptide mimetics with well-defined three-dimensional structures. By replacing a standard proline or piperidine residue with a 3-fluoro derivative, chemists can create a rigid bioisostere that mimics a specific bioactive conformation of a peptide, potentially leading to enhanced binding affinity and selectivity for its target receptor. nih.govscientificupdate.com The introduction of fluorine can also modulate the pKa of the nearby nitrogen atom, which can be critical for disrupting unwanted interactions, such as binding to the hERG ion channel, a key consideration in drug safety. scientificupdate.com

When incorporated into a peptide sequence, 3-fluoro-1-prolylpiperidine acts as a potent modulator of the peptide's secondary structure. The rigid conformation of the fluorinated ring restricts the rotational freedom of the peptide backbone in its vicinity. This can be used to stabilize specific secondary structures, such as β-turns or helical folds, which are often crucial for biological activity.

The high electronegativity of fluorine can also introduce new non-covalent interactions, such as dipole-dipole or orthogonal multipolar interactions, with other parts of the peptide or with a target protein. These interactions can further stabilize the desired conformation and enhance binding affinity. nih.gov Research on somatostatin analogs, for instance, has shown that replacing phenylalanine residues with fluorinated versions like L-3-(3',5'-difluorophenyl)-alanine can modulate peptide-aromatic interactions and significantly alter receptor binding affinity and selectivity. nih.gov

Table 1: Effects of Incorporating 3-Fluoro-Piperidine Scaffolds into Peptides

| Structural Parameter | Effect of Fluorine Incorporation | Rationale |

|---|---|---|

| Ring Conformation | Increased rigidity; preference for specific puckering | Stereoelectronic gauche effect of the C-F bond restricts conformational freedom. scientificupdate.com |

| Backbone Dihedral Angles | Constrained Φ (Phi) and Ψ (Psi) angles around the residue | The rigid ring structure limits the possible rotations of the peptide backbone. |

| Secondary Structure | Stabilization of β-turns and helical structures | The conformational lock pre-organizes the peptide backbone into a specific fold. |

| Metabolic Stability | Enhanced resistance to enzymatic degradation | The C-F bond is strong, and fluorination can shield adjacent peptide bonds from protease activity. nih.gov |

| Binding Affinity | Potential for increase | Pre-organization into a bioactive conformation reduces the entropic penalty of binding. nih.gov |

Precursor for Complex Heterocyclic Structures

Chiral building blocks like this compound are valuable starting materials for the synthesis of more complex molecules. mdpi.comsigmaaldrich.com Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products. nih.govresearchgate.netdntb.gov.ua

The this compound scaffold can be used to construct intricate polycyclic systems. The existing piperidine ring serves as a stereochemically defined anchor upon which further rings can be built. Synthetic strategies often involve activating the scaffold for subsequent cyclization reactions. For instance, the nitrogen atom can participate in intramolecular cyclizations with electrophilic centers introduced elsewhere on the molecule. The fluorine atom can influence the reactivity of the scaffold, potentially directing the regioselectivity of subsequent reactions or altering the stability of intermediates. The development of synthetic methods for creating fluorinated nitrogen heterocycles is a key area of research for producing new drug scaffolds. ekb.eg

Many natural products, particularly alkaloids, contain piperidine or related nitrogen-containing heterocyclic cores. This compound serves as a valuable chiral precursor for creating fluorinated analogues of these natural products. The synthesis would typically involve coupling the building block with other fragments, followed by a series of transformations to elaborate the final structure.

For example, a synthetic route could involve an initial N-acylation or N-alkylation of the piperidine nitrogen, followed by reactions that build a new ring fused to the existing piperidine structure. The chirality of the starting material is transferred to the final product, ensuring the correct stereochemistry, which is often critical for biological activity. The use of fluorinated building blocks allows for the creation of novel analogues with potentially improved properties compared to the original natural product. rsc.org

Table 2: Potential Synthetic Routes Utilizing this compound

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| Pictet-Spengler Reaction | The piperidine nitrogen acts as a nucleophile, attacking an electrophilic center (e.g., an aldehyde or ketone) attached via a side chain, leading to cyclization. | Formation of fused polycyclic indole or isoquinoline-like alkaloid scaffolds. |

| Intramolecular Heck Reaction | A palladium-catalyzed coupling between an aryl halide and an alkene within the same molecule, initiated from a substituent on the piperidine ring. | Creation of complex, rigid polycyclic structures with new carbon-carbon bonds. |

| Ring-Closing Metathesis (RCM) | Olefin metathesis used to form a new ring by joining two alkenyl side chains attached to the piperidine scaffold. | Assembly of macrocycles or additional fused/spirocyclic ring systems. |

| Mannich Reaction | Condensation of the piperidine with an aldehyde and another compound containing an acidic proton to form a new C-C bond. | Elaboration of the scaffold with new functionalized side chains, precursor to further cyclizations. |

Role in the Development of Chemical Probes and Ligands (Non-Clinical)

Beyond their role as structural components of potential therapeutics, fluorinated molecules are instrumental in the development of chemical probes for basic research. nih.gov The fluorine atom possesses unique properties that make it an excellent tool for studying molecular interactions.

Specifically, the stable isotope fluorine-19 (¹⁹F) has a nuclear spin of ½ and is 100% abundant, making it highly suitable for Nuclear Magnetic Resonance (NMR) spectroscopy. Since fluorine is virtually absent from biological systems, ¹⁹F NMR offers a background-free window to observe the behavior of a fluorinated probe.

A ligand or chemical probe synthesized using this compound can be used to study its binding to a target protein. Changes in the ¹⁹F NMR chemical shift upon binding can provide valuable information about the local environment of the fluorine atom within the protein's binding pocket. This technique can be used to confirm target engagement, determine binding affinities, and screen for other molecules that might compete for the same binding site, all in a non-clinical research setting. rsc.org

Due to the highly specific nature of the chemical compound "this compound," publicly available research data that would allow for a detailed article covering the requested sections on its applications as a chiral building block, ligand-receptor interaction studies, and bioconjugation chemistry is not available at this time. Searches for this specific molecule did not yield dedicated studies that would provide the in-depth, scientifically accurate content required to fulfill the comprehensive outline provided.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" without fabricating information, which would violate the core principles of accuracy and adherence to factual data. Research on analogous compounds with similar structural motifs exists, but discussing these would deviate from the strict instructions to focus exclusively on the specified molecule.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to model the electronic distribution and predict the reactivity of 3-Fluoro-1-prolylpiperidine. These calculations provide a static, time-independent picture of the molecule's fundamental properties.

The introduction of a fluorine atom at the 3-position of the piperidine (B6355638) ring has profound stereoelectronic consequences. Computational studies on the parent 3-fluoropiperidine (B1141850) scaffold consistently show a strong preference for the fluorine atom to occupy an axial position rather than an equatorial one. nih.govd-nb.info This counterintuitive preference, where a substituent favors a more sterically hindered position, is a hallmark of the gauche effect. wikipedia.org

The stability of the axial conformer is attributed to a combination of hyperconjugative and electrostatic interactions. researchgate.net Hyperconjugation involves the donation of electron density from an anti-periplanar C-H bonding orbital into the low-lying C-F antibonding orbital (σC-H → σ*C-F). wikipedia.orgresearchgate.net This interaction is maximized in the axial conformation. Furthermore, electrostatic interactions, specifically attractive charge-dipole forces between the electron-rich fluorine and partially positive hydrogen atoms on the nitrogen (in its protonated form), further stabilize the axial arrangement. acs.orgresearchgate.net

DFT calculations (M06-2X/def2-QZVPP level) have quantified this preference. The free enthalpy differences (ΔG) between the equatorial and axial conformers of various 3-fluoropiperidine derivatives demonstrate the energetic favorability of the axial conformer, particularly in solution. nih.govd-nb.info

| Derivative | Conformer | ΔG (Gas Phase, kcal/mol) | ΔG (Solution, kcal/mol) |

| 3-Fluoropiperidine (NH-analog) | Axial-F | -1.1 | -1.9 (in H₂O) |

| Equatorial-F | 0 | 0 | |

| N-TFA-3-Fluoropiperidine | Axial-F | -1.5 | -2.6 (in CHCl₃) |

| Equatorial-F | 0 | 0 | |

| 3-Fluoropiperidinium (HCl-analog) | Axial-F | +0.4 | -1.3 (in H₂O) |

| Equatorial-F | 0 | 0 |

This table is generated based on data from computational studies on 3-fluoropiperidine derivatives, which serve as a model for the piperidine ring in this compound. nih.govd-nb.inforesearchgate.net

Computational chemistry is a vital tool for mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates. researchgate.net For a molecule like this compound, these calculations can elucidate mechanisms for its synthesis, derivatization, or metabolic degradation.

A key reaction to model would be the N-acylation of 3-fluoropiperidine with a proline derivative. Using DFT, one can:

Model Reactant and Product Structures: Optimize the geometries of the starting materials (3-fluoropiperidine, activated proline) and the final product.

Locate the Transition State (TS): Identify the specific molecular geometry at the peak of the energy barrier between reactants and products. Specialized algorithms are used to find these first-order saddle points on the potential energy surface. nih.gov

Calculate Activation Energy (ΔG‡): The energy difference between the reactants and the transition state determines the reaction's kinetic feasibility. A lower activation energy implies a faster reaction.

For example, a computational study could compare the energy barriers for the acylation of the axial versus the equatorial conformer of 3-fluoropiperidine, providing insight into the reactive conformational state. Similarly, pathways for reactions at the piperidine ring, such as oxidation or substitution, can be computationally explored to predict the most likely products and required conditions.

Molecular Dynamics and Conformational Search Algorithms

While quantum calculations provide a static view, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its accessible shapes or conformations.

The conformational landscape of this compound is defined by two primary degrees of freedom:

Piperidine Ring Pucker: The piperidine ring predominantly adopts a chair conformation. The fluorine at the C3 position can be either axial or equatorial, with the axial position being significantly preferred, as established by quantum calculations. nih.gov

Prolyl Amide Bond Isomerization: The amide bond linking the proline and piperidine rings can exist in either a cis or trans conformation. The energy barrier for rotation around this bond is significant, leading to slow interconversion between the two states on the NMR timescale. acs.org The trans conformation is generally energetically favored for most peptide bonds.

MD simulations can track the transitions between these states over nanoseconds to microseconds, revealing the relative populations of the four main conformational families: (axial-F, trans-amide), (axial-F, cis-amide), (equatorial-F, trans-amide), and (equatorial-F, cis-amide).

The conformational landscape can be visualized as a potential energy surface, where stable conformers are located in energy minima (wells) and are separated by energy barriers. acs.org For this compound, the global energy minimum is expected to correspond to the conformer with an axial fluorine and a trans prolyl amide bond.

Local Minima: Other conformers, such as the equatorial-F/trans-amide state, exist as higher-energy local minima. The energy difference between these minima dictates their relative abundance at thermal equilibrium.

Energy Barriers: The heights of the energy barriers between these minima determine the kinetics of interconversion. For instance, the barrier for piperidine ring inversion (which would interconvert axial and equatorial fluorine) is relatively low, while the barrier for cis-trans amide isomerization is significantly higher.

Advanced simulation techniques like replica exchange molecular dynamics (REMD) can be used to enhance sampling and overcome high energy barriers, allowing for a more complete mapping of the energy landscape and the calculation of thermodynamic properties.

Rational Design Principles for Fluorinated Derivatives

The specific placement of the fluorine atom in this compound is a deliberate design choice based on established principles of medicinal chemistry. thieme-connect.com Fluorine's unique properties can be leveraged to fine-tune a molecule's biological activity and pharmacokinetic profile.

Computational studies are central to this rational design process. chapman.edu By calculating how fluorination impacts molecular properties, chemists can predict its effects before undertaking synthesis.

Key design principles involving the 3-fluoro substitution include:

Conformational Restriction: As established, the strong preference for the axial position effectively "locks" the piperidine ring into a more rigid conformation. thieme-connect.com This reduction in conformational entropy can lead to a more favorable binding energy when the molecule interacts with a biological target, potentially increasing potency and selectivity.

Basicity (pKa) Modulation: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. Placing it at the β-position (C3) to the piperidine nitrogen lowers the electron density on the nitrogen, making it less basic (i.e., lowering its pKa). nih.gov This is a critical parameter for drug design, as it influences solubility, membrane permeability, and off-target interactions, such as binding to hERG channels, which can cause cardiac toxicity. nih.gov

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a potential site of metabolism can block this pathway, thereby increasing the molecule's half-life in vivo.

Altering Intermolecular Interactions: The polarized C-F bond can engage in favorable dipole-dipole interactions or act as a weak hydrogen bond acceptor, potentially forming new, beneficial contacts within a protein binding site.

| Design Principle | Effect of 3-Fluoro Substitution | Rationale |

| Conformational Control | Favors axial conformation, increases ring rigidity. | Stereoelectronic effects (hyperconjugation, gauche effect). nih.govresearchgate.net |

| Basicity Modulation | Lowers the pKa of the piperidine nitrogen. | Strong inductive electron-withdrawal by fluorine. nih.gov |

| Metabolic Blocking | Increases stability against oxidative metabolism. | High strength of the C-F bond. |

| Binding Interactions | Introduces a polar contact point. | C-F bond can act as a hydrogen bond acceptor or participate in dipole interactions. |

Computational Screening for Novel Synthetic Targets

The identification of novel, biologically active compounds is a primary objective of pharmaceutical research. Computational screening, or virtual screening, is a cost-effective and time-efficient method for identifying promising candidates from large virtual libraries of chemical structures. In the context of this compound, computational screening methodologies could be employed to assess its potential as a scaffold for various biological targets.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are central to this process. A GQSAR (Group-based QSAR) model, for instance, could be developed using a set of piperidine-derived compounds with known activity against a specific target, such as the p53-HDM2 interaction. researchgate.net This model could then be used to predict the activity of novel compounds, including this compound. The predictive power of such models is rigorously evaluated through internal and external validation methods. nih.gov

Molecular docking simulations can further refine the screening process by predicting the binding affinity and orientation of a ligand within the active site of a target protein. For example, studies on piperazine (B1678402) derivatives as potential DPP-IV inhibitors have utilized Quantum-Polarized Ligand Docking (QPLD) to understand the interactions between the ligands and the enzyme's binding site. nih.gov A similar approach could be applied to this compound to evaluate its potential as an inhibitor for various enzymes.

The following table illustrates a hypothetical computational screening workflow that could be applied to identify novel synthetic targets based on the this compound scaffold.

| Step | Methodology | Objective | Exemplary Finding |

| 1 | Virtual Library Generation | Create a diverse set of virtual compounds based on the this compound core. | A library of 10,000 unique derivatives is generated. |

| 2 | QSAR Model Development | Develop a predictive model based on known active compounds for a target of interest. | A statistically significant QSAR model is established. |

| 3 | Virtual Screening | Screen the virtual library using the developed QSAR model to predict biological activity. | 500 compounds are identified as potential hits. |

| 4 | Molecular Docking | Predict the binding mode and affinity of the top-scoring virtual hits to the target protein. | Two lead compounds show high binding affinity. |

| 5 | Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex to assess stability. | The lead compounds form stable interactions with the target. |

Structure-Reactivity Relationship Modeling

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to predicting its behavior in biological systems. For fluorinated piperidines, computational studies have revealed that the conformational preferences of the molecule are governed by a complex interplay of various forces. researchgate.netnih.gov

The introduction of a fluorine atom into the piperidine ring significantly influences its conformational equilibrium. nih.gov Computational investigations, often employing Density Functional Theory (DFT), have shown that factors such as charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion play crucial roles in determining the preferred conformation. researchgate.netresearchgate.net

A key finding in the study of fluorinated piperidines is the preference for the fluorine atom to occupy an axial position, a phenomenon known as the axial-F preference. researchgate.nethuji.ac.il This preference can be attributed to stabilizing delocalization forces. nih.gov Furthermore, the polarity of the solvent has been shown to have a significant impact on the conformational stability of these compounds. nih.gov

The table below summarizes the key factors influencing the conformational behavior of fluorinated piperidines, which would be applicable to understanding the structure-reactivity of this compound.

| Influencing Factor | Description | Effect on Conformation |

| Charge-Dipole Interactions | Electrostatic interactions between the C-F bond dipole and other charged or polar groups in the molecule. researchgate.netresearchgate.net | Can stabilize specific conformers. |

| Hyperconjugation | Delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. researchgate.netnih.gov | Contributes to the stability of the axial-F conformer. |

| Dipole Minimization | The tendency of the molecule to adopt a conformation that minimizes the overall molecular dipole moment. researchgate.net | Influences the relative orientation of polar bonds. |

| Steric Repulsion | Repulsive forces between non-bonded atoms that are in close proximity. researchgate.netresearchgate.net | Disfavors conformations with significant steric strain. |

| Solvation Effects | Interactions between the solute molecule and the surrounding solvent molecules. nih.govhuji.ac.il | Can significantly alter the conformational equilibrium. |

Advanced Analytical Techniques for Mechanistic Elucidation and Structural Confirmation

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For 3-Fluoro-1-prolylpiperidine, both ¹H and ¹⁹F NMR are particularly insightful for assigning stereochemistry and analyzing the conformational preferences of the piperidine (B6355638) and proline rings.

The presence of the fluorine atom introduces significant changes in the chemical shifts of nearby protons, which can be exploited for structural assignment. The coupling constants between fluorine and adjacent protons (J-coupling) are highly dependent on the dihedral angle between them, as described by the Karplus relationship. This relationship is instrumental in determining the relative stereochemistry of the fluorine substituent. For instance, a large ³J(H,F) coupling constant would suggest an anti-periplanar relationship, while a smaller coupling constant would indicate a synclinal (gauche) arrangement. ugent.be

Furthermore, the cis-trans isomerization of the prolyl amide bond can be readily quantified using NMR. rsc.org The distinct magnetic environments of the piperidine and proline ring protons in the cis and trans conformers give rise to separate sets of signals in the NMR spectrum. The ratio of the integrals of these signals provides a direct measure of the conformational populations. The introduction of a fluorine atom can influence this equilibrium, and variable temperature NMR studies can provide thermodynamic parameters for the isomerization process.

Table 1: Hypothetical ¹H NMR Data for a Diastereomer of this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 (Pro) | 4.15 | dd | J = 8.5, 3.2 |

| H-3 (Pro) | 5.20 | dddd | J = 52.0, 8.5, 4.0, 2.1 |

| H-4α (Pro) | 2.10 | m | |

| H-4β (Pro) | 2.35 | m | |

| H-5α (Pro) | 3.65 | m | |

| H-5β (Pro) | 3.75 | m | |

| H-2'α (Pip) | 3.80 | m | |

| H-2'β (Pip) | 3.10 | m | |

| H-3'/4'/5' (Pip) | 1.50-1.75 | m | |

| H-6'α (Pip) | 3.55 | m | |

| H-6'β (Pip) | 2.90 | m |

Note: This data is illustrative and represents a hypothetical scenario for educational purposes.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of each atom.

For this compound, obtaining a suitable single crystal is the first critical step. Once a crystal of sufficient quality is grown, X-ray diffraction analysis can unambiguously establish the relative stereochemistry of the chiral centers at the proline-2, proline-3, and potentially substituted piperidine positions. Furthermore, by employing anomalous dispersion techniques, the absolute configuration of the molecule can be determined. mdpi.com This is particularly crucial in pharmaceutical development, where enantiomers can exhibit vastly different biological activities.

The crystal structure also reveals important information about intermolecular interactions and crystal packing. Hydrogen bonds, dipole-dipole interactions, and van der Waals forces dictate how the molecules arrange themselves in the solid state. Understanding these interactions can provide insights into the physical properties of the compound, such as melting point and solubility.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.56 |

| b (Å) | 12.34 |

| c (Å) | 15.78 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1667.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

| R-factor | 0.045 |

Note: This data is illustrative and represents a hypothetical scenario for educational purposes.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry is an indispensable tool for the analysis of reaction progress and the confirmation of product identity. mdpi.com It provides a highly sensitive measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

During the synthesis of this compound, reaction monitoring by mass spectrometry can be used to track the consumption of starting materials and the formation of the desired product. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of reaction components prior to their introduction into the mass spectrometer, providing a clean and accurate assessment of the reaction mixture.

High-resolution mass spectrometry (HRMS) is employed for the accurate determination of the molecular formula of the final product. By measuring the m/z value to several decimal places, the elemental composition can be determined with high confidence, confirming the successful incorporation of the fluorine atom and the prolylpiperidine moiety. Fragmentation analysis, often achieved through tandem mass spectrometry (MS/MS), can provide further structural confirmation by breaking the molecule into smaller, predictable fragments.

A targeted proteomics technique known as parallel reaction monitoring (PRM) can also be adapted for small molecule analysis. nih.govnih.govmdpi.com PRM, performed on high-resolution and high-mass-accuracy instruments, allows for highly specific and selective quantification by monitoring all product ions of a target precursor ion simultaneously. nih.gov

Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 201.1454 | 201.1451 | -1.5 |

| [M+Na]⁺ | 223.1273 | 223.1270 | -1.3 |

Note: This data is illustrative and represents a hypothetical scenario for educational purposes.

Chromatographic Methods for Enantiomeric Excess Determination

For chiral molecules like this compound, determining the enantiomeric purity is of paramount importance. Chiral chromatography is the most widely used technique for separating enantiomers and quantifying their relative amounts to determine the enantiomeric excess (ee). uma.es

This is typically achieved using a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The CSP is composed of a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, their separation. The choice of the chiral stationary phase is critical and often requires screening of various column types to achieve optimal separation.

Alternatively, the enantiomers can be derivatized with a chiral reagent to form a pair of diastereomers. nih.gov These diastereomers possess different physical properties and can be separated on a standard achiral chromatography column. The relative peak areas of the two diastereomers in the chromatogram are then used to calculate the enantiomeric excess of the original sample.

Table 4: Hypothetical Chiral HPLC Data for the Resolution of this compound Enantiomers

| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |

| (R,R)-enantiomer | 12.5 | 98500 | 98.5 |

| (S,S)-enantiomer | 14.2 | 1500 | 1.5 |

| Enantiomeric Excess | 97.0% |

Note: This data is illustrative and represents a hypothetical scenario for educational purposes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-1-prolylpiperidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated piperidine derivatives typically begins with fluorinated precursors, such as 3-fluoropyrrolidine or trifluoromethyl-substituted intermediates. Reaction optimization involves varying catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic like DMF), and temperatures (60–120°C) to maximize yield. For example, amidation or alkylation reactions between fluorinated pyrrolidine and activated piperidine intermediates are common . Characterization via NMR (e.g., distinguishing fluorinated peaks in NMR) and HPLC purity analysis (>98%) is critical for validation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- and NMR : Identify proton environments (e.g., splitting patterns for fluorinated carbons) and confirm piperidine ring conformation. Fluorine-induced splitting in NMR is common .

- NMR : Quantify fluorine substitution and detect impurities.

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated vs. observed mass for ).

- HPLC/UV : Assess purity (>95% for biological assays) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis and purification .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture.

- Waste Disposal : Follow institutional guidelines for halogenated organic waste.

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to the piperidine ring for enhanced target binding?

- Methodological Answer :

- Core Modifications : Introduce substituents (e.g., trifluoromethyl, phenylthio) at the piperidine nitrogen or adjacent carbons to alter steric/electronic profiles. Compare analogs like 3-(Phenylthio)piperidine hydrochloride for solubility and receptor affinity .

- Fluorine Positioning : Evaluate fluorination at C3 vs. C4 for metabolic stability using in vitro CYP450 assays. Fluorine at C3 often reduces oxidative metabolism .

- In Silico Docking : Use software like AutoDock to predict binding modes with targets (e.g., kinases, GPCRs). Validate with SPR or ITC binding assays .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell lines, buffer pH, incubation time). For example, discrepancies in IC values may arise from varying ATP concentrations in kinase assays .

- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate inter-lab variability.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to aggregate data from multiple studies, identifying outliers or confounding variables .

Q. What computational strategies are effective for predicting the pharmacokinetic (PK) properties of this compound analogs?

- Methodological Answer :

- ADME Prediction : Use QSAR models in software like Schrödinger or MOE to estimate logP, solubility, and CYP inhibition. Fluorine atoms often improve membrane permeability but may reduce aqueous solubility .

- Metabolic Stability : Simulate Phase I/II metabolism (e.g., cytochrome-mediated oxidation, glucuronidation) with tools like StarDrop. Validate using hepatocyte microsomal assays .

- Toxicity Screening : Apply Derek Nexus or ProTox-II to flag potential hepatotoxicity or cardiotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.